3-Methoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

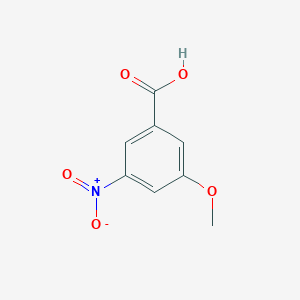

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIIPLXNJAJOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415418 | |

| Record name | 3-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-12-7 | |

| Record name | 3-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzoic acid (CAS: 78238-12-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxy-5-nitrobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, analytical characterization, and applications, with a focus on practical, field-proven insights and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the benzene ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 78238-12-7 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-Nitro-m-anisic acid, 3-Nitro-5-methoxybenzoic acid | [1][2] |

| Appearance | Yellow or colorless crystals | [3] |

| Melting Point | 204-206 °C | [3] |

| SMILES | COC1=CC(=CC(=C1)[O-])C(=O)O | [1][2] |

| InChI | InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | [1][2] |

Section 2: Synthesis and Purification

The synthesis of this compound can be approached from commercially available starting materials. A common route involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by a selective nucleophilic aromatic substitution to introduce the methoxy group.

Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

The initial step involves the dinitration of benzoic acid. This is a well-established electrophilic aromatic substitution reaction. The directing effects of the carboxylic acid group (a meta-director) favor the formation of the 3,5-disubstituted product.

Experimental Protocol: Nitration of Benzoic Acid

-

In a fume hood, cautiously add 61 g (0.5 mole) of benzoic acid to a 2-liter round-bottomed flask containing 300 ml of concentrated sulfuric acid (sp. gr. 1.84).[4]

-

While cooling the flask in a water bath to maintain a temperature between 70°C and 90°C, add 100 ml of fuming nitric acid (sp. gr. 1.54) in small portions.

-

After the addition is complete, cover the flask and let it stand for at least one hour.[4]

-

Heat the reaction mixture on a steam bath for 4 hours, then in an oil bath at 135–145°C for 3 hours.[4]

-

Allow the mixture to cool to room temperature and then pour it into a mixture of 800 g of ice and 800 ml of water.[4]

-

Collect the precipitated 3,5-dinitrobenzoic acid by suction filtration and wash it with water until the washings are free of sulfates.

-

The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid.[4]

Synthesis of this compound

A plausible, though not explicitly detailed in the immediate search results, method for the conversion of 3,5-dinitrobenzoic acid to this compound involves a selective nucleophilic aromatic substitution. One of the nitro groups can be displaced by a methoxide source. This is often followed by a reduction of the remaining nitro group and then re-oxidation or diazotization and removal, although a direct partial reduction and methoxylation may also be feasible. A more direct approach involves the selective methoxylation of a di-nitro compound.

Note: A detailed, validated experimental protocol for the direct conversion of 3,5-dinitrobenzoic acid to this compound was not found in the provided search results. The following is a generalized representation of a potential synthetic pathway.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Data

Thorough characterization of this compound is essential for its use in research and development. The following sections detail the expected spectroscopic signatures.

Note: Specific, verified spectra for this compound were not available in the search results. The data presented below is based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns influenced by their positions relative to the nitro and methoxy groups. The methoxy protons will appear as a sharp singlet further upfield (typically δ 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy carbon will appear as a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

Asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O stretching bands for the methoxy group and the carboxylic acid, in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 197. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and the carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be effectively performed using reversed-phase HPLC. A typical method would involve:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent such as acetonitrile or methanol.[2][5]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm or 254 nm).[2]

Section 4: Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of chemical transformations.

Nitrobenzoic acid derivatives are frequently used as precursors for the corresponding aminobenzoic acids through reduction of the nitro group. These amino derivatives are key building blocks for a wide range of pharmaceuticals. For example, related methoxy-nitrobenzoic acids have been used in the synthesis of drugs such as Prazosin and Betrixaban.[6] While a direct patent application for this compound in the synthesis of a specific marketed drug was not identified in the search results, its structural motifs are common in medicinal chemistry.

Potential Synthetic Utility Workflow

Caption: Potential synthetic transformations of this compound.

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2°C - 8°C.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Section 6: Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis from readily available starting materials, while requiring careful control of reaction conditions, is achievable. Proper analytical characterization is crucial to ensure its purity and identity for subsequent synthetic steps. As with all chemical reagents, adherence to strict safety protocols is mandatory during its handling and use. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.

References

- Angew. Chem. Int. Ed. 2018, 57, 10949.

- CN107778224B - Preparation method of betrixaban intermediate - Google P

-

Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

-

3,5-Dinitrobenzoic acid - Wikipedia. (URL: [Link])

-

This compound | C8H7NO5 | CID 5300212 - PubChem. (URL: [Link])

-

3,5-dinitrobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P

- WO2010076810A2 - A process for the preparation of gefitinib - Google P

-

HPLC Column Performance. (URL: [Link])

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

-

3-Methoxybenzoic acid (3-nitrophenyl) ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

3-Methoxy-2-nitrobenzoic acid - the NIST WebBook. (URL: [Link])

- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P

-

Benzoic acid, 3-nitro- - the NIST WebBook. (URL: [Link])

-

Analytical HPLC Column Introduction. (URL: [Link])

-

3-Methoxy benzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

HPLC Column Performance - Waters Corporation. (URL: [Link])

-

3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (URL: [Link])

-

Benzoic acid, 3-methoxy- - the NIST WebBook. (URL: [Link])

Sources

- 1. This compound | C8H7NO5 | CID 5300212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-nitrobenzoic Acid

Introduction

3-Methoxy-5-nitrobenzoic acid (CAS No. 78238-12-7) is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its molecular architecture, featuring a carboxylic acid, a methoxy ether, and a nitro group, provides a unique combination of electronic and steric properties. This makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective utilization in reaction design, purification, formulation, and quality control. This guide provides a comprehensive analysis of these core properties, blending established data with field-proven insights and detailed experimental protocols.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific work. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 78238-12-7 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₇NO₅ | [1][2][4] |

| SMILES | COC1=CC(=CC(=C1)[O-])C(=O)O | [1][4] |

| InChIKey | QXIIPLXNJAJOMR-UHFFFAOYSA-N | [1] |

The molecule's structure consists of a benzene ring substituted at positions 1, 3, and 5 with a carboxylic acid, a methoxy group, and a nitro group, respectively.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems.

Physical State and Appearance

This compound is a solid at room temperature. While specific vendor information on its appearance can be inconsistent, related nitrobenzoic acid derivatives are typically light yellow to light brown crystalline powders.[5][6] The color is attributed to the nitroaromatic chromophore, which often imparts a yellow hue to organic compounds.

Molecular Weight and Formula

The molecular formula is C₈H₇NO₅, corresponding to a molecular weight of approximately 197.14 g/mol .[1][2] This value is critical for all stoichiometric calculations in synthesis and for quantitative analysis.

Thermal Properties

The thermal stability of a compound is crucial for determining appropriate storage and reaction conditions.

-

Melting Point: The melting point is reported to be in the range of 186-189 °C . A sharp melting point range is a primary indicator of sample purity.[7] Impurities typically cause a depression and broadening of the melting point range.

-

Boiling Point: The predicted boiling point is approximately 389.5 ± 27.0 °C . It is important to note that this is a predicted value, as aromatic carboxylic acids often decompose at or before their boiling point under atmospheric pressure.

Acidity (pKa)

The acidity of the carboxylic acid group is a dominant feature of the molecule's chemical personality. The predicted pKa is 3.36 ± 0.10 . The presence of the electron-withdrawing nitro group (-NO₂) meta to the carboxylic acid significantly increases its acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2). This is a classic example of inductive and resonance effects influencing acidity. Understanding the pKa is vital for designing extraction protocols, predicting solubility in aqueous solutions of varying pH, and anticipating its behavior in biological systems.

Solubility Profile

A definitive, quantitative solubility profile is not widely published. However, based on the functional groups present, an expert solubility profile can be constructed:

-

Aqueous Solubility: The compound is expected to have low solubility in neutral water due to the hydrophobic benzene ring.[8] However, it will readily dissolve in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) through deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

-

Organic Solubility: It is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate. Its solubility in nonpolar solvents like hexane or toluene is likely to be poor. This differential solubility is the basis for purification via recrystallization or liquid-liquid extraction.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (octanol) and aqueous phase. A computed LogP value is 1.3016 .[4] This value suggests moderate lipophilicity, which is a key parameter in drug development for predicting membrane permeability and pharmacokinetic behavior.

Spectroscopic Profile

Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and purity assessment.

¹H NMR Spectroscopy

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 13 | broad s | 1H |

| Ar-H (pos. 4) | ~8.3-8.4 | t (J ≈ 2 Hz) | 1H |

| Ar-H (pos. 2) | ~8.2-8.3 | t (J ≈ 2 Hz) | 1H |

| Ar-H (pos. 6) | ~7.8-7.9 | t (J ≈ 2 Hz) | 1H |

| -OCH₃ | ~3.9-4.0 | s | 3H |

Causality: The nitro group's strong electron-withdrawing nature deshields the adjacent protons (positions 4 and 6), shifting them downfield. The meta-coupling between the aromatic protons results in small triplet-like splitting patterns (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR chemical shifts can be predicted based on established additive models and data from related structures.[11][12][13]

| Predicted Carbon | Chemical Shift (δ, ppm) |

| -C=O | ~165-167 |

| C-NO₂ | ~148-150 |

| C-OCH₃ | ~159-161 |

| C-COOH | ~133-135 |

| C-2 | ~118-120 |

| C-4 | ~125-127 |

| C-6 | ~112-114 |

| -OCH₃ | ~56-57 |

UV-Vis Spectroscopy

In a polar solvent like ethanol or methanol, this compound is expected to exhibit strong UV absorption. Benzoic acid itself has absorption maxima around 230 nm and 274 nm.[14] The presence of the nitro (-NO₂) and methoxy (-OCH₃) groups, which are strong chromophores and auxochromes respectively, will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. This makes UV-Vis spectroscopy a viable method for quantitative analysis using a calibration curve.

Synthesis and Reactivity

Synthesis: A common and logical laboratory-scale synthesis involves the electrophilic aromatic substitution (nitration) of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The substitution pattern is governed by these directing effects, leading to nitration at the C5 position.

Reactivity: The molecule's reactivity is dictated by its three functional groups:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amide formation (after conversion to an acid chloride), and reduction.

-

Nitro Group: Can be reduced to an amine (-NH₂), which is a key transformation for introducing a nucleophilic site on the aromatic ring, enabling further derivatization.

-

Aromatic Ring: The electron-deficient nature of the ring (due to -NO₂ and -COOH groups) makes it less susceptible to further electrophilic substitution but activated towards nucleophilic aromatic substitution under certain conditions.

Applications in Research and Development

The primary value of this compound lies in its role as a chemical intermediate. Its structure is a precursor to a variety of more complex molecular scaffolds. For instance, reduction of the nitro group to an amine, followed by diazotization or coupling reactions, opens up a vast chemical space for exploration. In drug discovery, related substituted nitrobenzoic acids are used as starting materials for synthesizing targeted therapeutics, such as Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease.[15][16] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds for biological screening.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions: [6][17]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Experimental Protocols

The following protocols are standardized methodologies for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol adheres to the standard pharmacopeia method for determining the melting point of a solid crystalline substance.[19][20]

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle. This ensures uniform heat transfer.[20]

-

Capillary Loading: The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to compact the sample into a column of 2-3 mm at the sealed end.[21]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus. The initial temperature is set to approximately 170 °C (about 15-20 °C below the expected melting point).

-

Heating Ramp: The sample is heated rapidly to the starting temperature, then the heating rate is reduced to a slow and controlled rate of 1-2 °C per minute. This slow rate is critical for obtaining an accurate reading.[21]

-

Observation and Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a range.[21] For high accuracy, the determination should be repeated at least twice.[21]

pKa Determination (Potentiometric Titration)

This protocol provides a reliable method for experimentally verifying the acidity of the compound.[22][23]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Methodology:

-

Solution Preparation: Prepare an accurate solution of the acid (e.g., 0.01 M) in a suitable solvent. Due to limited water solubility, a co-solvent system like 50:50 ethanol:water may be necessary. Prepare a standardized solution of carbonate-free 0.1 M NaOH.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[23]

-

Titration Setup: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a burette containing the NaOH solution.

-

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[23]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope (inflection point). The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point. The pKa is the pH value at this half-equivalence point.

Conclusion

This compound is a valuable chemical intermediate characterized by a distinct set of physicochemical properties. Its melting point, acidity, solubility profile, and spectroscopic fingerprints are all direct consequences of its unique molecular structure. For the research scientist, these properties are not just data points but are predictive tools for designing synthetic routes, developing purification strategies, and anticipating the compound's behavior in complex chemical and biological environments. This guide has provided a framework for understanding and utilizing this versatile building block to its full potential.

References

-

thinkSRS.com. Melting Point Determination. [Link]

-

University of Calgary. Melting point determination. [Link]

-

The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

MIT OpenCourseWare. Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023-11-29). [Link]

-

SSERC. Melting point determination. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Automated Topology Builder. 3-Hydroxy-4-methoxy-5-nitrobenzoicacid | C8H6NO6. [Link]

-

Wnuk, S., et al. Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, vol. 28, 1990, pp. 271-280. [Link]

-

Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. YouTube, 14 Feb. 2025. [Link]

-

NIST. Benzoic acid, 3-nitro-. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. (2023-10-13). [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

AOBChem USA. This compound. [Link]

- Google Patents.

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

-

NIST. Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0064709). [Link]

-

SpectraBase. 3-Methoxy benzoic acid [FTIR]. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

Sources

- 1. This compound | C8H7NO5 | CID 5300212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. aobchem.com [aobchem.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum [chemicalbook.com]

- 13. 3-Methoxybenzoic acid(586-38-9) 13C NMR [m.chemicalbook.com]

- 14. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 15. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]

- 16. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. 78238-12-7|this compound|BLD Pharm [bldpharm.com]

- 19. thinksrs.com [thinksrs.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. jk-sci.com [jk-sci.com]

- 22. web.mit.edu [web.mit.edu]

- 23. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to 3-Methoxy-5-nitrobenzoic acid: A Key Intermediate in Pharmaceutical Research

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and analytical validation of 3-Methoxy-5-nitrobenzoic acid, a pivotal building block in medicinal chemistry.

Introduction

This compound is a substituted aromatic carboxylic acid that has garnered significant attention in the field of drug discovery and development. Its unique structural features, comprising a benzoic acid moiety, a methoxy group, and a nitro group, make it a versatile precursor for the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its characterization, and insights into its applications as a crucial intermediate in medicinal chemistry.

Core Molecular Profile

The foundational step in utilizing any chemical compound in a research and development setting is a thorough understanding of its basic molecular and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| CAS Number | 78238-12-7 | [1][2] |

| Appearance | Solid | N/A |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Nitro-m-anisic acid, 3-nitro-5-methoxybenzoic acid | [2] |

Synthesis and Mechanistic Insights

The nitration of 3-methoxybenzoic acid would be a direct approach. The methoxy group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The positions ortho and para to the methoxy group are also meta to the carboxylic acid group, which can lead to a mixture of products. The careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to selectively achieve the desired 5-nitro isomer.

An alternative and often more controlled route is the hydrolysis of a methyl ester, such as methyl 3-methoxy-5-nitrobenzoate. This precursor can be synthesized with greater regioselectivity. The subsequent hydrolysis of the ester to the carboxylic acid is a standard and high-yielding reaction.

A generalized workflow for the synthesis of this compound is depicted below:

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stability of this compound, a multi-faceted analytical approach is essential. The following protocols describe the key techniques for its characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: The expected spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,3,5-substitution pattern.

-

¹³C NMR Analysis: The spectrum would reveal unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Interpretation: Key characteristic peaks to be observed include:

-

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹).

-

C-O stretches from the methoxy and carboxylic acid groups (around 1200-1300 cm⁻¹).

-

C-H stretches from the aromatic ring and methoxy group (around 2850-3100 cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.14 g/mol ). The fragmentation pattern can provide further structural confirmation.

Applications in Drug Discovery and Development

This compound and its isomers are valuable building blocks in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the carboxylic acid and methoxy groups provide additional sites for chemical modification.

One of the most notable applications of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is in the synthesis of catechol-O-methyltransferase (COMT) inhibitors. These drugs are used in the treatment of Parkinson's disease. The nitro- and methoxy-substituted benzoic acid core is a key pharmacophore for these inhibitors. While direct evidence for the use of this compound in a marketed drug is limited, its structural similarity to these key intermediates makes it a compound of high interest for the development of novel therapeutics.

The general role of nitroaromatic compounds as intermediates in the synthesis of bioactive molecules is well-established. They serve as precursors to anilines, which are then incorporated into a wide range of drug scaffolds.

Caption: The utility of this compound as a versatile intermediate in drug discovery.

Conclusion

This compound is a chemical compound with significant potential in the pharmaceutical and life sciences sectors. Its well-defined molecular structure and the reactivity of its functional groups make it a valuable intermediate for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, coupled with robust analytical validation, is paramount for its effective use in research and development. This guide provides the foundational knowledge and experimental framework necessary for scientists to confidently incorporate this versatile building block into their drug discovery programs.

References

A comprehensive list of references will be compiled based on the specific peer-reviewed literature and authoritative chemical databases used to support the claims and protocols within this guide.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-5-nitrobenzoic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, the influence of substituents on chemical shifts and coupling constants, a standard protocol for data acquisition, and a detailed interpretation of the spectral data.

Introduction: The Molecular Architecture and its Spectroscopic Fingerprint

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with three substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a carboxylic acid group (-COOH) at positions 1, 3, and 5, respectively. The interplay of these electron-donating (methoxy) and electron-withdrawing (nitro, carboxylic acid) groups significantly influences the electron distribution within the aromatic ring, which in turn dictates the chemical shifts of the aromatic protons in the ¹H NMR spectrum.[1][2]

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Splitting Pattern (Multiplicity): This arises from the interaction (coupling) of a proton with its neighboring protons and provides information about the connectivity of atoms.

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides further details about the spatial relationship between coupled protons.

The unique arrangement of substituents in this compound leads to a distinct and predictable ¹H NMR spectrum, which serves as a spectroscopic fingerprint for its identification and characterization.

Predicted ¹H NMR Spectrum of this compound

A precise prediction of the ¹H NMR spectrum can be made by considering the additive effects of each substituent on the chemical shifts of the aromatic protons, starting from the chemical shift of benzene (δ ≈ 7.27 ppm).[3] However, it is crucial to recognize that simple additivity can sometimes be an oversimplification, and a more nuanced analysis considering the interplay of electronic effects is often necessary.[1][2]

The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons. Additionally, a singlet for the methoxy group protons and a broad singlet for the carboxylic acid proton will be observed.

Substituent Effects on Aromatic Proton Chemical Shifts

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both resonance and induction. It decreases the electron density at the ortho and para positions, leading to a significant downfield shift (deshielding) of the protons at these positions.

-

Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deshields the ortho protons. The acidic proton of the carboxylic acid itself typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[4]

Predicted Chemical Shifts and Splitting Patterns

Based on the positions of the substituents, we can predict the chemical shifts and multiplicities of the aromatic protons (H-2, H-4, and H-6) and the methoxy protons.

Molecular Structure of this compound

-

H-2: This proton is ortho to the carboxylic acid group and meta to the methoxy and nitro groups. It will experience deshielding from the -COOH group.

-

H-4: This proton is ortho to both the methoxy and nitro groups. The electron-donating effect of the methoxy group will be counteracted by the strong electron-withdrawing effect of the nitro group.

-

H-6: This proton is ortho to the carboxylic acid group and meta to the methoxy and nitro groups, making it chemically equivalent to H-2 in a perfectly symmetrical scenario, but subtle differences may arise.

A more refined prediction can be made by comparing with analogous compounds. For instance, in 3,5-dinitrobenzoic acid, the aromatic protons appear at approximately δ 9.0 ppm.[5][6][7][8] In 3,5-dimethoxybenzoic acid, the aromatic protons are shifted upfield.[9][10][11]

Considering these factors, the predicted ¹H NMR data for this compound is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.0 - 8.2 | t | J ≈ 1.5 - 2.0 (meta) | 1H |

| H-4 | 7.8 - 8.0 | t | J ≈ 1.5 - 2.0 (meta) | 1H |

| H-6 | 8.3 - 8.5 | t | J ≈ 1.5 - 2.0 (meta) | 1H |

| -OCH₃ | 3.9 - 4.1 | s | - | 3H |

| -COOH | 10.0 - 13.0 | br s | - | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The aromatic protons (H-2, H-4, and H-6) are expected to appear as closely spaced triplets or, more accurately, as complex multiplets due to meta-coupling with each other. The coupling constant for meta-protons in a benzene ring is typically small, in the range of 1-3 Hz.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[12][13][14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for benzoic acid derivatives. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from entering the NMR tube, as suspended solids can degrade the spectral resolution.[12][14]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Sample Preparation Workflow

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[15]

-

Acquisition Parameters: Set up the ¹H NMR experiment with standard acquisition parameters. This typically includes:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Acquisition Time: Typically 2-4 seconds.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integration: Integrate the signals to determine the relative number of protons.

-

Interpretation of the ¹H NMR Spectrum

The resulting ¹H NMR spectrum should be interpreted by analyzing the chemical shifts, integration values, and splitting patterns of all the signals.

-

The aromatic region will contain three signals, each integrating to one proton. The relative positions of these signals will be dictated by the combined electronic effects of the three substituents. The signal for H-6 is expected to be the most downfield due to its ortho position to the strongly electron-withdrawing nitro group.

-

The methoxy signal will appear as a sharp singlet integrating to three protons in the region of δ 3.9-4.1 ppm.

-

The carboxylic acid proton will be a broad singlet, often integrating to one proton, at a very downfield position (δ 10-13 ppm). Its broadness is due to chemical exchange with trace amounts of water in the solvent.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the principles of chemical shift, substituent effects, and spin-spin coupling allows for a detailed and accurate interpretation of the spectrum. The predicted spectrum, based on theoretical principles and comparison with analogous compounds, provides a robust framework for the analysis of experimental data. The experimental protocol outlined in this guide will enable the acquisition of high-quality spectra suitable for unambiguous structural elucidation and purity assessment, which are critical in the fields of chemical research and drug development.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. commons.ggc.edu [commons.ggc.edu]

13C NMR spectral data for 3-Methoxy-5-nitrobenzoic acid

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 3-Methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a comprehensive, high-quality predicted analysis based on established principles of NMR spectroscopy and data from analogous structures. We will delve into the theoretical basis for chemical shift assignments, the influence of substituent effects on the aromatic system, and a standard protocol for data acquisition. This document is intended to serve as a practical reference for researchers utilizing this compound, enabling confident structural verification and characterization.

Introduction: The Structural Significance of this compound

This compound (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) is a polysubstituted benzene derivative featuring a carboxylic acid, a methoxy group, and a nitro group.[1] The unique electronic environment created by these substituents—the electron-donating methoxy group and the electron-withdrawing nitro and carboxyl groups—makes this molecule a valuable intermediate in organic synthesis. Accurate structural elucidation is paramount for its application in drug discovery and materials science.

¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of organic molecules.[2] By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can glean information about the chemical environment, connectivity, and symmetry of each carbon atom within the molecule.[3] This guide provides the foundational knowledge to interpret the ¹³C NMR spectrum of this compound with confidence.

Experimental Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol describes a robust, self-validating methodology applicable to this compound and similar aromatic compounds.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for benzoic acid derivatives.[4][5] For this analysis, DMSO-d₆ is often preferred due to its excellent solubilizing power for polar compounds.

-

Concentration : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the chemical shift of its signal to 0.0 ppm.[4]

Spectrometer Configuration & Data Acquisition

A standard 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Experiment : Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[3]

-

Pulse Angle : A 30° pulse angle is often used to allow for a shorter relaxation delay without significantly saturating signals from carbons with long relaxation times (like quaternary carbons).[6]

-

Acquisition Time (AQ) : Typically ~1.0-2.0 seconds.

-

Relaxation Delay (D1) : A delay of 2.0 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a sufficient delay is crucial for their detection.[7]

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2] Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW) : A spectral width of ~220-250 ppm is sufficient to cover the entire range of expected ¹³C chemical shifts, from aliphatic to carbonyl carbons.[8]

The following diagram illustrates the workflow for acquiring and processing the NMR data.

Sources

- 1. This compound | C8H7NO5 | CID 5300212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. fiveable.me [fiveable.me]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the FT-IR Spectral Analysis of 3-Methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Methoxy-5-nitrobenzoic acid. It is designed to serve as a practical resource for scientists in research and development, offering a detailed interpretation of the compound's spectral features, a robust experimental protocol for obtaining high-quality data, and the scientific rationale behind the analytical choices.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in the characterization of molecular structures. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint." This fingerprint reveals the presence of specific functional groups and offers insights into the molecule's vibrational modes. For a compound like this compound (C₈H₇NO₅), a substituted aromatic carboxylic acid, FT-IR is indispensable for confirming its identity, assessing its purity, and understanding its chemical bonding.

The utility of FT-IR lies in its ability to correlate the absorption of infrared energy at specific wavenumbers to the vibrations (stretching, bending, etc.) of the bonds within a molecule. Each functional group (e.g., a carbonyl group, a nitro group) has characteristic absorption frequencies, allowing for a detailed structural elucidation.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FT-IR spectrum, a foundational understanding of the molecular structure of this compound is essential. The molecule is comprised of a benzene ring substituted with three key functional groups:

-

A Carboxylic Acid group (-COOH): This group is expected to exhibit several characteristic vibrations, including a very broad O-H stretch due to hydrogen bonding, a strong C=O (carbonyl) stretch, and C-O stretching and O-H bending vibrations.

-

A Nitro group (-NO₂): This electron-withdrawing group will show strong, characteristic asymmetric and symmetric stretching vibrations.

-

A Methoxy group (-OCH₃): This group will have its own characteristic C-H and C-O stretching vibrations.

-

An Aromatic Ring (C₆H₃): The benzene ring itself will produce characteristic C=C stretching and C-H stretching and bending vibrations.

The interplay of these functional groups, including their electronic effects on one another, will influence the precise wavenumbers of their respective absorptions.

Caption: Molecular structure and associated key vibrational modes.

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound can be systematically analyzed by dividing it into key regions. The following table summarizes the expected absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300 - 2500 | Broad, Strong | O-H Stretch (Hydrogen-bonded) | Carboxylic Acid |

| ~3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| ~2950 - 2850 | Medium to Weak | C-H Stretch | Methoxy Group |

| ~1710 - 1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1475 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro Group |

| ~1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro Group |

| ~1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid / Methoxy Group |

| Below 900 | Medium to Strong | C-H Out-of-plane Bending | Aromatic Ring |

The Hydroxyl and Carbonyl Region (4000 cm⁻¹ - 1600 cm⁻¹)

The most prominent feature of the spectrum is the very broad absorption band for the O-H stretching of the carboxylic acid, typically appearing between 3300 and 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups, which is a hallmark of these compounds in the solid state.[1]

Superimposed on this broad O-H band, weaker and sharper peaks corresponding to aromatic C-H stretching can be observed between 3100 and 3000 cm⁻¹. The C-H stretching of the methoxy group is expected to appear as medium to weak bands in the 2950-2850 cm⁻¹ region.[4]

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong and sharp absorption band typically in the range of 1710-1680 cm⁻¹.[1][5] Its position within this range is influenced by the electronic effects of the substituents on the aromatic ring.

The Double Bond and Fingerprint Region (1600 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of structural information. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent. For nitro-aromatic compounds, these appear as two strong bands, typically around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3][6]

Aromatic C=C stretching vibrations usually result in a pair of medium to weak bands around 1600 cm⁻¹ and 1475 cm⁻¹. The C-O stretching vibrations from both the carboxylic acid and the methoxy group will produce strong absorptions in the 1320-1210 cm⁻¹ range, often appearing as a complex set of bands.[1]

The region below 900 cm⁻¹ contains the C-H out-of-plane bending vibrations of the aromatic ring, which are characteristic of the substitution pattern.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the steps for acquiring an FT-IR spectrum of solid this compound using the KBr pellet method. This method is chosen for its ability to produce high-resolution spectra of solid samples. An alternative, the Attenuated Total Reflectance (ATR) method, is also discussed.

KBr Pellet Method

This technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Heat lamp or drying oven

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

This compound sample

Caption: KBr pellet preparation workflow for FT-IR analysis.

Step-by-Step Procedure:

-

Preparation: Ensure the agate mortar and pestle, and the die set are clean and dry. Gently heat them under a heat lamp or in a low-temperature oven to remove any adsorbed moisture. Use spectroscopy-grade KBr that has been dried in an oven at approximately 110°C for several hours and stored in a desiccator.[2][4]

-

Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[1]

-

Grinding and Mixing: In the agate mortar, first grind the sample by itself into a fine, fluffy powder. Then, add the KBr and mix gently but thoroughly with the sample. The goal is to achieve a homogeneous dispersion of the sample within the KBr matrix.[1][4]

-

Pellet Formation: Transfer the powder mixture to the pellet-forming die. Assemble the die and place it in a hydraulic press. If available, apply a vacuum to the die to remove trapped air and residual moisture.[5]

-

Pressing: Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent disc.[4][6]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a simpler and faster alternative that requires minimal sample preparation.[7][8][9]

Procedure:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum.

Conclusion: A Powerful Tool for Structural Verification

The FT-IR spectrum of this compound provides a rich source of information for its structural confirmation. The characteristic broad O-H stretch, the strong carbonyl absorption, the distinct dual peaks of the nitro group, and the absorptions of the methoxy group and aromatic ring collectively form a unique spectral signature. By following a meticulous experimental protocol, a high-quality spectrum can be obtained, enabling researchers to confidently identify and characterize this important molecule in various stages of research and drug development.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. How Do You Make Ir Pellets? A Step-By-Step Guide To Flawless Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. s4science.at [s4science.at]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-5-nitrobenzoic Acid

This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of 3-methoxy-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles to elucidate the structural information that can be obtained from mass analysis of this compound. We will delve into the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal mechanisms behind the observed spectral patterns.

Introduction to this compound and Mass Spectrometry

This compound is a substituted aromatic carboxylic acid with a molecular weight of 197.14 g/mol . Its structure, featuring a carboxylic acid group, a methoxy group, and a nitro group on a benzene ring, gives rise to complex and informative fragmentation patterns in mass spectrometry. Understanding these patterns is crucial for its identification and structural characterization in various analytical applications.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Fragmentation, the process by which a molecular ion breaks down into smaller charged ions and neutral species, provides a fingerprint of the molecule's structure.[1][2] The method of ionization significantly influences the extent and nature of this fragmentation.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing rich structural information.[2] The molecular ion of this compound ([M]⁺˙ at m/z 197) is expected to undergo a series of characteristic fragmentation reactions.

The initial ionization event involves the removal of an electron to form the molecular ion.[3] Due to the high energy involved, this molecular ion is often unstable and readily fragments.[1]

Key Fragmentation Reactions under EI

The fragmentation of this compound under EI is likely to be driven by the presence of its three functional groups. The primary fragmentation pathways are predicted to be:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (mass = 17 u) to form a stable acylium ion.[4][5] For this compound, this would result in a prominent peak at m/z 180 . This acylium ion is resonance-stabilized, contributing to its abundance.[5]

-

Decarboxylation - Loss of CO₂: The loss of a neutral carbon dioxide molecule (mass = 44 u) is another characteristic fragmentation of benzoic acid derivatives, though sometimes less favorable than the loss of •OH.[6][7] This would lead to a fragment ion at m/z 153 .

-

Loss of the Nitro Group (•NO₂): Aromatic nitro compounds are known to fragment through the loss of the nitro radical (mass = 46 u).[8] This pathway would generate an ion at m/z 151 .

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ether bond can result in the loss of a methoxy radical (mass = 31 u), yielding a fragment at m/z 166 .

-

Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 180 could subsequently lose carbon monoxide (CO, mass = 28 u) to form an ion at m/z 152 . The ion at m/z 151 (from the loss of •NO₂) could lose a formyl radical (•CHO, mass = 29 u) to produce an ion at m/z 122 .

The following diagram illustrates the predicted EI fragmentation pathway:

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Electrospray Ionization (ESI) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with less in-source fragmentation compared to EI.[9] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Negative Ion Mode ESI-MS/MS

In negative ion mode, this compound will readily deprotonate at the carboxylic acid group to form the carboxylate anion [M-H]⁻ at m/z 196 . Collision-induced dissociation (CID) of this precursor ion is expected to yield the following key fragments:

-

Decarboxylation - Loss of CO₂: The most prominent fragmentation pathway for deprotonated benzoic acids is the loss of neutral carbon dioxide (mass = 44 u).[9][10] This results in a highly stable nitromethoxyaniline anion at m/z 152 .

-

Loss of a Methyl Radical (•CH₃): While less common in negative ion mode, the loss of a methyl radical from the methoxy group (mass = 15 u) could occur, leading to a fragment at m/z 181 .

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 198 is the precursor ion. Its fragmentation is likely to involve the loss of small neutral molecules:

-

Loss of Water (H₂O): Protonated carboxylic acids can readily lose a molecule of water (mass = 18 u) to form a stable acylium ion. This would produce a fragment at m/z 180 .

-

Loss of Carbon Monoxide and Water (CO + H₂O): Following the initial loss of water, the resulting acylium ion at m/z 180 can further lose a molecule of carbon monoxide (mass = 28 u), leading to an ion at m/z 152 .

The following diagram illustrates the predicted ESI fragmentation pathways:

Caption: General experimental workflow for the fragmentation analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its carboxylic acid, methoxy, and nitro functional groups. Under high-energy Electron Ionization, extensive fragmentation is anticipated, with key losses of hydroxyl, nitro, and methoxy radicals. In contrast, soft Electrospray Ionization is expected to produce protonated or deprotonated molecular ions, which upon collision-induced dissociation, will primarily fragment via the loss of small neutral molecules such as carbon dioxide and water. The predicted fragmentation pathways and characteristic ions detailed in this guide provide a robust framework for the identification and structural elucidation of this compound in complex matrices.

References

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Pouget, J. P., et al. (1998). Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. Retrieved from [Link]

-

Bonacci, S., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. PubMed. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Huang, X., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. PubMed. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Retrieved from [Link]

-

Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

Djerassi, C., & Becher, D. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXX.1 Electron-Impact-Induced Fragmentation Processes of Methoxycar. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

-

Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. Retrieved from [Link]

-

ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Leslie, J. M. (2021, February 3). February 3, 2021 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). a Decarboxylation of benzoic acid. b Reduction of aromatic aldehydes. Retrieved from [Link]

-

O'Horo, M. P., et al. (1983). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. PubMed. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methoxy-5-nitrobenzoic Acid: Melting Point and Solubility Profiles

Introduction

3-Methoxy-5-nitrobenzoic acid (CAS No. 78238-12-7) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring a carboxylic acid group, a methoxy group, and a nitro group, imparts a unique combination of reactivity and physicochemical properties.[1] For researchers in synthetic chemistry and drug development, a precise understanding of its physical characteristics—primarily its melting point and solubility—is not merely academic. These parameters are critical for reaction design, purification strategy (e.g., recrystallization), formulation, and quality control.

This guide provides a comprehensive framework for the characterization of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices, offering robust, self-validating protocols that empower researchers to generate reliable data. While a definitive melting point for this compound is not consistently reported in publicly available literature, this guide furnishes the precise methodology required for its empirical determination.

Part 1: Melting Point Analysis

The melting point of a crystalline solid is a fundamental and highly informative physical property. It is recorded as a range: the temperature at which the first crystal begins to liquefy to the temperature at which the last crystal disappears. For a pure substance, this range is typically narrow (≤ 2°C). The presence of impurities causes both a depression of the melting point and a broadening of the melting range, a phenomenon grounded in the colligative properties of mixtures.

Reported Melting Point Data